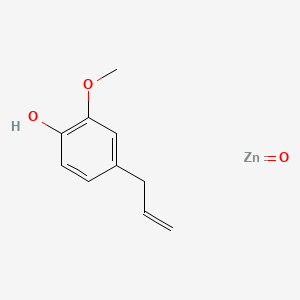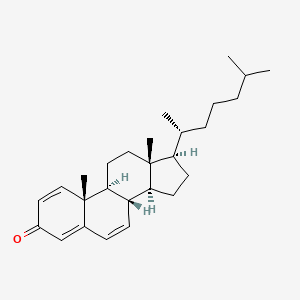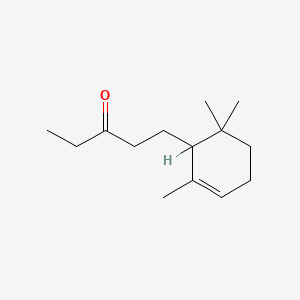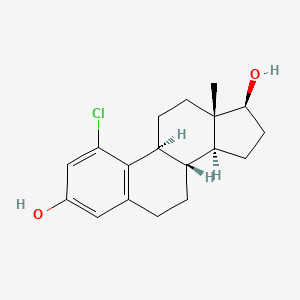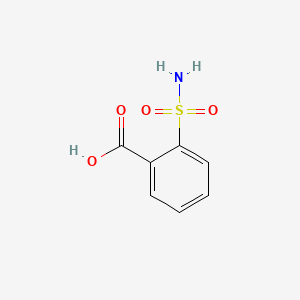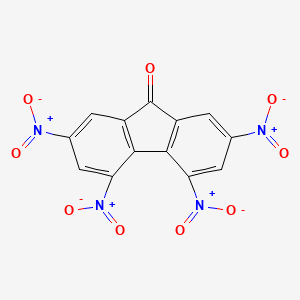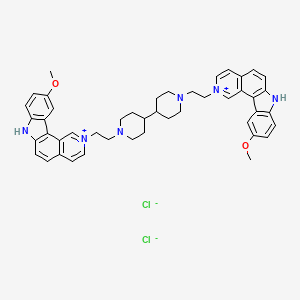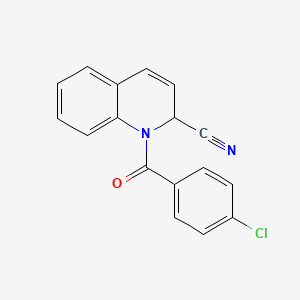
4-(2-氨基乙基)-2-甲氧基苯酚
概述
描述
3-Methoxytyramine: This compound can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid, which is then typically excreted in the urine . Initially thought to be physiologically inactive, 3-methoxytyramine has recently been shown to act as an agonist of human trace amine-associated receptor 1 (TAAR1) .
科学研究应用
3-Methoxytyramine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Industry: It is used in the production of pharmaceuticals and as a biomarker for certain medical conditions.
安全和危害
N-nitrosamines, a class of compounds that “4-(2-Aminoethyl)-2-methoxyphenol” belongs to, are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are considered to be mutagenic and, due to the high potency of some, they are considered to be part of the "Cohort of Concern" .
未来方向
作用机制
3-甲氧基酪胺主要通过作为 TRACE 胺相关受体 1 (TAAR1) 的激动剂发挥作用 . 当 3-甲氧基酪胺与 TAAR1 结合时,它会激活受体,导致环磷酸腺苷 (cAMP) 的积累以及细胞外信号调节激酶 (ERK) 和 cAMP 反应元件结合蛋白 (CREB) 的磷酸化 . 这些信号事件与各种生理反应有关,包括运动控制和行为影响 .
6. 与相似化合物的比较
相似化合物:
多巴胺: 3-甲氧基酪胺的前体,参与多种生理功能,包括运动控制.
3,4-二甲氧基苯乙胺: 一种结构类似于 3-甲氧基酪胺的化合物,但多了一个甲氧基.
独特性: 3-甲氧基酪胺独特之处在于它可以作为一种神经调节剂,并且与 TAAR1 有特定的相互作用 . 与主要作用于多巴胺受体 的多巴胺不同,3-甲氧基酪胺的作用是通过 TRACE 胺相关受体介导的,突出了它在中枢神经系统中的独特作用 .
生化分析
Biochemical Properties
4-(2-Aminoethyl)-2-methoxyphenol is synthesized from the amino acid tyrosine through a series of enzymatic reactions. The first step involves the conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase to produce 4-(2-Aminoethyl)-2-methoxyphenol . This compound interacts with various enzymes, proteins, and other biomolecules, including dopamine receptors (D1, D2, D3, D4, and D5), which are G-protein-coupled receptors that mediate its effects . Additionally, it is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which break it down into inactive metabolites .
Cellular Effects
4-(2-Aminoethyl)-2-methoxyphenol has profound effects on various types of cells and cellular processes. In neurons, it functions as a neurotransmitter, transmitting signals across synapses to other neurons. It influences cell signaling pathways by binding to dopamine receptors, which can activate or inhibit adenylate cyclase, leading to changes in cyclic AMP levels . This compound also affects gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) . Furthermore, it plays a role in cellular metabolism by influencing the release of insulin from pancreatic beta cells and regulating sodium excretion in the kidneys .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Aminoethyl)-2-methoxyphenol involves its binding to dopamine receptors, which triggers a cascade of intracellular events. Upon binding to D1-like receptors (D1 and D5), it activates adenylate cyclase, increasing cyclic AMP levels and activating protein kinase A (PKA) . Conversely, binding to D2-like receptors (D2, D3, and D4) inhibits adenylate cyclase, reducing cyclic AMP levels . This compound can also modulate ion channels, such as potassium and calcium channels, affecting neuronal excitability . Additionally, it influences gene expression by activating transcription factors like CREB, which regulates the expression of genes involved in synaptic plasticity and neuronal survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Aminoethyl)-2-methoxyphenol can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as MAO and COMT . Long-term exposure to 4-(2-Aminoethyl)-2-methoxyphenol in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in receptor sensitivity and gene expression . These changes can have significant implications for understanding the role of this compound in various physiological and pathological conditions .
Dosage Effects in Animal Models
The effects of 4-(2-Aminoethyl)-2-methoxyphenol vary with different dosages in animal models. At low doses, it can enhance motor activity and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity and oxidative stress . Studies have shown that there is a threshold effect, where the beneficial effects of this compound are observed at lower doses, while adverse effects occur at higher doses . These findings highlight the importance of dosage considerations when studying the effects of 4-(2-Aminoethyl)-2-methoxyphenol in animal models .
Metabolic Pathways
4-(2-Aminoethyl)-2-methoxyphenol is involved in several metabolic pathways, including the biosynthesis and degradation of catecholamines. It is synthesized from tyrosine through the actions of tyrosine hydroxylase and aromatic L-amino acid decarboxylase . Once released into the synaptic cleft, it can be taken up by presynaptic neurons through the dopamine transporter (DAT) or metabolized by MAO and COMT . The metabolites of 4-(2-Aminoethyl)-2-methoxyphenol, such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), are excreted in the urine .
Transport and Distribution
Within cells and tissues, 4-(2-Aminoethyl)-2-methoxyphenol is transported and distributed through various mechanisms. It is synthesized in dopaminergic neurons and stored in synaptic vesicles, where it is released in response to neuronal activity . The dopamine transporter (DAT) plays a crucial role in the reuptake of this compound from the synaptic cleft back into presynaptic neurons . Additionally, it can interact with binding proteins and transporters that facilitate its distribution within different tissues .
Subcellular Localization
The subcellular localization of 4-(2-Aminoethyl)-2-methoxyphenol is primarily within synaptic vesicles in dopaminergic neurons . It is synthesized in the cytoplasm and then transported into vesicles by the vesicular monoamine transporter (VMAT) . This localization is essential for its function as a neurotransmitter, as it allows for the regulated release of this compound in response to neuronal activity . Post-translational modifications, such as phosphorylation, can also influence its activity and localization within cells .
准备方法
合成路线和反应条件: 3-甲氧基酪胺由多巴胺甲基化合成。 儿茶酚-O-甲基转移酶 (COMT) 催化 S-腺苷甲硫氨酸的甲基转移到多巴胺 3 位的羟基上 . 此反应在人体内生理条件下进行。
工业生产方法: 3-甲氧基酪胺的工业生产通常采用化学合成而不是酶法。 一种常见的方法是使用甲基碘在碳酸钾等碱存在下对多巴胺进行甲基化。 反应在丙酮或二甲亚砜 (DMSO) 等有机溶剂中于升高的温度下进行 .
化学反应分析
反应类型: 3-甲氧基酪胺经历几种类型的化学反应,包括:
取代: 在适当的条件下,甲氧基可以被其他官能团取代。
常用试剂和条件:
氧化: 单胺氧化酶 (MAO) 在氧气存在下。
取代: 各种亲核试剂可用于取代甲氧基,通常需要催化剂和升高的温度。
主要产物:
氧化: 高香草酸.
取代: 根据所用亲核试剂的不同,可以形成各种取代的苯乙胺。
4. 科研应用
3-甲氧基酪胺在科研中有多种应用:
化学: 它用作合成其他生物活性化合物的先驱。
生物学: 它作为模型化合物来研究人体内儿茶酚胺和痕量胺的代谢.
医药: 研究表明,3-甲氧基酪胺作为一种神经调节剂,在治疗涉及多巴胺能传递异常的疾病(如帕金森病、运动障碍和精神分裂症)方面具有潜在的治疗应用.
相似化合物的比较
Similar Compounds:
Tyramine: Another trace amine that acts on adrenergic and dopaminergic systems.
3,4-Dimethoxyphenethylamine: A compound structurally similar to 3-methoxytyramine but with an additional methoxy group.
Uniqueness: 3-Methoxytyramine is unique in its ability to act as a neuromodulator and its specific interaction with TAAR1 . Unlike dopamine, which primarily acts on dopamine receptors, 3-methoxytyramine’s effects are mediated through trace amine-associated receptors, highlighting its distinct role in the central nervous system .
属性
IUPAC Name |
4-(2-aminoethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQKHQLANKJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-68-5 (hydrochloride) | |
| Record name | 3-Methoxytyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862189 | |
| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-52-9 | |
| Record name | 3-Methoxytyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxytyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(2-Aminoethyl)-2-methoxyphenol in the context of the research on Sinularia flexibilis?
A1: This compound, alongside tyramine and 5-(2-aminoethyl)-2-methoxyphenol, forms an amide with (Z)-3-methyldodec-2-enoic acid. These amides, isolated from Sinularia flexibilis, exhibit atrial stimulant properties. [] This discovery highlights the potential of marine organisms as sources of bioactive compounds with potential medicinal applications.
Q2: Can you elaborate on the structural characterization of 4-(2-Aminoethyl)-2-methoxyphenol derived from the study?
A2: While the study confirms the structure of 4-(2-Aminoethyl)-2-methoxyphenol through spectral methods and synthesis, [] it doesn't provide specific details regarding molecular formula, weight, or detailed spectroscopic data. Further investigation into related literature or databases may be needed for a comprehensive structural understanding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

